molecular formula C13H14F3NO B12565559 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one CAS No. 190965-02-7

2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one

Cat. No.: B12565559
CAS No.: 190965-02-7
M. Wt: 257.25 g/mol
InChI Key: RGLTUBPUWWSKAR-UHFFFAOYSA-N
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Description

2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a piperidin-4-one moiety. The trifluoromethyl group is known for its unique properties, including high electronegativity and lipophilicity, which can significantly influence the compound’s chemical behavior and biological activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction typically employs a palladium catalyst and boron reagents under mild and functional group-tolerant conditions . Another approach involves the hydrogenation of pyridine derivatives using cobalt, ruthenium, or nickel-based nanocatalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability. The choice of catalysts and reagents can be optimized to enhance yield and reduce production costs. Additionally, the use of continuous flow reactors can further improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. For example, it can act as a peroxisome proliferator-activated receptor agonist, playing a role in the regulation of central inflammation and brain inflammation processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[4-(Trifluoromethyl)phenyl]methyl}piperidin-4-one is unique due to its combination of a trifluoromethyl group and a piperidin-4-one moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

190965-02-7

Molecular Formula

C13H14F3NO

Molecular Weight

257.25 g/mol

IUPAC Name

2-[[4-(trifluoromethyl)phenyl]methyl]piperidin-4-one

InChI

InChI=1S/C13H14F3NO/c14-13(15,16)10-3-1-9(2-4-10)7-11-8-12(18)5-6-17-11/h1-4,11,17H,5-8H2

InChI Key

RGLTUBPUWWSKAR-UHFFFAOYSA-N

Canonical SMILES

C1CNC(CC1=O)CC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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